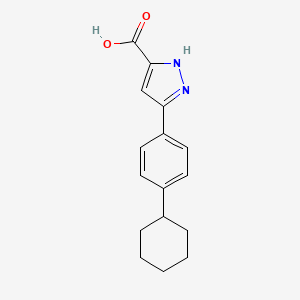

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

Description

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based small molecule characterized by a cyclohexyl-substituted phenyl group at position 5 of the pyrazole ring and a carboxylic acid moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of pyrazole derivatives, including anti-inflammatory, antiviral, and enzyme inhibitory activities .

Properties

IUPAC Name |

3-(4-cyclohexylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQGKXCGAQZNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclohexylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid serves as an important precursor in organic synthesis. Its structure allows for the modification and development of more complex molecules, particularly in the synthesis of pyrazole derivatives which are known for their diverse biological activities.

Reactivity Studies:

The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitutions. These reactions are crucial for developing new materials and understanding the reactivity patterns of pyrazole derivatives.

Biological Research Applications

Anti-inflammatory Properties:

Research indicates that compounds with a pyrazole moiety exhibit anti-inflammatory effects. This compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Analgesic Effects:

Similar to its anti-inflammatory properties, this compound may also possess analgesic effects. The mechanism of action involves modulation of pain pathways, which could lead to its application in pain management therapies .

Medicinal Applications

Therapeutic Potential:

The compound is being investigated for its therapeutic effects against various diseases. Its unique structure may allow it to interact with specific biological targets, including enzymes and receptors involved in disease pathways. Ongoing studies aim to elucidate these interactions and their implications for drug development .

Fungicidal Activity:

In agricultural applications, derivatives of pyrazole compounds have shown promise as fungicides. The unique modes of action of these compounds help control phytopathological diseases effectively, which is essential for sustainable agriculture practices .

Industrial Applications

Material Development:

this compound can be utilized in the development of new materials due to its chemical stability and reactivity. This includes applications in coatings, adhesives, and polymers where enhanced performance characteristics are desired.

Catalytic Applications:

The compound may also serve as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. This application is particularly relevant in green chemistry initiatives aimed at reducing environmental impact while improving efficiency.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring at position 5 and modifications at position 1. These variations critically influence physicochemical properties such as melting point, solubility, and stability:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) increase melting points and rigidity, as seen in 5-(4-chlorophenyl) derivatives (>300°C) .

- Bulky substituents like cyclohexylphenyl may reduce crystallinity but improve lipophilicity, favoring drug-like properties .

- Crystal structures of chlorophenyl derivatives reveal stabilizing π-π interactions and hydrogen bonds, which may influence solubility .

Key Observations :

- Nitrophenyl derivatives show moderate antiviral activity, while benzyloxy-substituted isoxazoles exhibit higher potency, suggesting substituent electronics and steric effects dictate target engagement .

- The triisopropylphenyl analog demonstrates selectivity for MST3 kinase, highlighting the role of bulky substituents in enzyme specificity .

Biological Activity

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclohexylphenyl group and a carboxylic acid functional group. This structural arrangement is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. For instance, compounds similar to this compound have demonstrated effectiveness against different cancer cell lines through various pathways, including the modulation of signaling cascades involved in cell survival and death .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been documented extensively. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Interaction : It may also bind to receptors that modulate cellular signaling pathways related to inflammation and tumor growth .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Activity : In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines, with IC50 values indicating potent cytotoxicity. The study suggested that the compound activates caspase pathways leading to programmed cell death .

- Anti-inflammatory Effects : In animal models, treatment with this compound resulted in reduced levels of inflammatory markers, supporting its potential use in treating inflammatory diseases .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid, and what yield optimization strategies are recommended?

- Methodology :

- Condensation reactions : React cyclohexylphenyl-substituted diketones with hydrazides under acidic or basic conditions to form the pyrazole core .

- Carboxylic acid activation : Use coupling agents like EDCI/HOBT to facilitate carboxylate intermediate formation, as demonstrated for structurally related pyrazole-3-carboxylic acids .

- Purification : Recrystallization from ethanol/water mixtures improves purity (yields: 70–80% for analogous compounds) .

- Optimization : Adjust reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios of reagents to enhance yield .

Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?

- Analytical techniques :

- Melting point analysis : Compare observed values with literature data (e.g., 184–186°C for 5-phenyl derivatives) .

- NMR spectroscopy : Confirm substitution patterns via and NMR (e.g., aromatic proton resonances at δ 7.0–7.5 ppm and cyclohexyl signals at δ 1.2–2.0 ppm) .

- HPLC : Monitor purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What analytical approaches resolve discrepancies in reported physical properties (e.g., melting points) of pyrazole-3-carboxylic acid derivatives?

- Key strategies :

- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify crystalline forms .

- Thermogravimetric analysis (TGA) : Assess thermal stability to rule out decomposition during melting point determination .

- Single-crystal X-ray diffraction : Resolve structural ambiguities (e.g., unit cell parameters: monoclinic , , ) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s enzyme inhibitory activity?

- Methodological framework :

- Target selection : Prioritize enzymes like cyclooxygenase (COX) or histone deacetylase (HDAC), given the activity of related pyrazole derivatives .

- Substituent modifications : Introduce sulfamoyl or methyl groups at N1/C5 positions to assess steric/electronic effects on binding .

- Biological assays :

- COX inhibition : Measure IC values using colorimetric assays (e.g., prostaglandin synthase activity) .

- HDAC inhibition : Quantify histone acetylation levels via Western blotting .

Q. What metabolic pathways are predicted for this compound based on structurally related pyrazole derivatives?

- Phase I metabolism : Hydroxylation of the cyclohexyl group or pyrazole ring, as observed in celecoxib analogs .

- Phase II metabolism : Glucuronidation or sulfation of the carboxylic acid moiety .

- Analytical validation : Use LC-MS/MS to identify metabolites in hepatocyte incubations .

Methodological Recommendations

Q. What strategies improve aqueous solubility for in vitro bioassays?

- Salt formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH .

- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .

- Storage : Store at 2–8°C in desiccated conditions to prevent hydrolysis .

Q. How can X-ray crystallography clarify conformational flexibility in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.